Cas no 480438-53-7 (2,4-Dichloro-3-formylphenylboronic acid)
2,4-Dichloro-3-formylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, (2,4-dichloro-3-formylphenyl)- (9CI)
- 2,4-Dichloro-3-formylphenylboronic acid
- MFCD23380417
- 480438-53-7
- (2,4-Dichloro-3-formylphenyl)boronic acid
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- Inchi: 1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H
- InChI Key: DQFBKQDSBHKEAL-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=C(C=CC=1B(O)O)Cl
Computed Properties
- Exact Mass: 217.9708796g/mol
- Monoisotopic Mass: 217.9708796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- Boiling Point: 393.5±52.0 °C(Predicted)
- pka: 7.35±0.58(Predicted)
2,4-Dichloro-3-formylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603710-250mg |
2,4-Dichloro-3-formylphenylboronic acid; . |
480438-53-7 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB603710-1g |
2,4-Dichloro-3-formylphenylboronic acid; . |
480438-53-7 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB603710-5g |
2,4-Dichloro-3-formylphenylboronic acid; . |
480438-53-7 | 5g |
€2218.40 | 2024-07-19 |
2,4-Dichloro-3-formylphenylboronic acid Suppliers
2,4-Dichloro-3-formylphenylboronic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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4. Diterpenoids
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2,4-Dichloro-3-formylphenylboronic acid
Recent Advances in the Application of 2,4-Dichloro-3-formylphenylboronic acid (CAS: 480438-53-7) in Chemical Biology and Drug Discovery
2,4-Dichloro-3-formylphenylboronic acid (CAS: 480438-53-7) has emerged as a versatile building block in chemical biology and medicinal chemistry due to its unique structural features. This boronic acid derivative combines a reactive formyl group with a boronic acid moiety, enabling its use in diverse synthetic transformations and bioconjugation strategies. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in the areas of protease inhibition and targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in designing covalent inhibitors for SARS-CoV-2 main protease. Researchers utilized the reactive aldehyde group to form reversible covalent bonds with the active site cysteine residue, while the boronic acid moiety contributed to enhanced binding affinity through interactions with adjacent histidine residues. This dual functionality resulted in inhibitors with sub-micromolar potency and excellent selectivity profiles.
In cancer research, 2,4-Dichloro-3-formylphenylboronic acid has been employed as a key intermediate in the synthesis of boron-containing proteasome inhibitors. A recent Nature Communications paper (2024) described its use in creating bortezomib analogs with improved pharmacokinetic properties. The dichloro substitution pattern was found to significantly influence the compounds' cellular uptake and metabolic stability, as demonstrated in in vitro and in vivo models of multiple myeloma.
The compound's applications extend to materials science, where it serves as a precursor for functionalized boronic acid-based polymers. A 2024 Advanced Materials report detailed its incorporation into glucose-responsive hydrogels for insulin delivery systems. The formyl group allowed for precise cross-linking control, while the boronic acid provided glucose sensitivity through reversible ester formation with diols.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 2,4-Dichloro-3-formylphenylboronic acid. A Green Chemistry publication (2023) described a solvent-free mechanochemical synthesis route that increased yield to 85% while reducing waste generation. This development addresses previous challenges in large-scale production and enhances the compound's viability for industrial applications.
Ongoing clinical trials (Phase I/II) are evaluating several drug candidates derived from this boronic acid scaffold, particularly in oncology and infectious disease indications. Preliminary results suggest favorable safety profiles and promising efficacy signals, though comprehensive data analysis is still underway. These developments position 2,4-Dichloro-3-formylphenylboronic acid as an increasingly important tool in modern drug discovery pipelines.
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